molecular formula C27H22N4O3S B3312823 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946333-71-7

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3312823
CAS No.: 946333-71-7
M. Wt: 482.6 g/mol
InChI Key: YAWAKPDCYSYFMX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a dihydropyridazine core substituted with a methoxy group at position 4 and a carboxamide moiety linked to a 4-(6-methylbenzothiazol-2-yl)phenyl group. The 1-(4-methylphenyl) substituent further enhances its structural complexity. Its synthesis likely involves multi-step reactions, including cyclocondensation and coupling strategies, as seen in analogous heterocyclic systems . Characterization via spectroscopic methods (e.g., $ ^1H $ NMR, IR) aligns with protocols for structurally related benzothiazole and pyridazine derivatives, ensuring structural fidelity .

Its structural features, such as the 6-methylbenzothiazole and 4-methoxy groups, may influence solubility, metabolic stability, and target binding compared to simpler analogs.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-16-4-11-20(12-5-16)31-24(32)15-22(34-3)25(30-31)26(33)28-19-9-7-18(8-10-19)27-29-21-13-6-17(2)14-23(21)35-27/h4-15H,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWAKPDCYSYFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Benzothiazole vs. Oxadiazole : The target’s benzothiazole group may enhance π-π stacking and hydrophobic interactions compared to oxadiazole-containing analogs, which prioritize electronic effects .
  • Methoxy and Methyl Groups : These substituents likely improve lipophilicity and metabolic stability over hydroxyl or unsubstituted analogs, as seen in spiro-benzothiazole derivatives .
  • Synthetic Complexity : The target’s multi-heterocyclic architecture may reduce synthetic yields compared to simpler benzoxazine derivatives (e.g., 75% yields in ) .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from similar structures:

  • Solubility: The 4-methoxy group may increase water solubility relative to non-polar methylphenyl analogs but reduce it compared to hydroxylated spiro compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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